molecular formula C25H24FN7O4 B1394191 1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea CAS No. 1163721-32-1

1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea

Cat. No. B1394191
M. Wt: 505.5 g/mol
InChI Key: OEIPFHJOTYEKRG-UHFFFAOYSA-N
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Description

1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea is a useful research compound. Its molecular formula is C25H24FN7O4 and its molecular weight is 505.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • MAP Kinase p38α Inhibitors : This compound is involved in the design of potent inhibitors of p38α mitogen-activated protein kinase (MAPK). These inhibitors are developed through structure-based design and synthesis, targeting the allosteric site of p38α to form novel hydrogen bonding interactions, resulting in potent type III inhibitors. Such compounds have significant implications in biological and medicinal chemistry, particularly for diseases where p38α MAPK is a critical component (Getlik et al., 2012).

  • FLT3 Inhibitors for Psoriasis Treatment : Another important application is in the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. These inhibitors, derived from the compound, have shown significant antipsoriatic effects in animal models and could potentially be developed as drug candidates for psoriasis treatment (Li et al., 2016).

  • Antimycobacterial Activities : The compound also plays a role in the synthesis of derivatives with antimycobacterial activities. These derivatives have been evaluated against Mycobacterium tuberculosis, showing potent activity and offering potential as novel therapeutics for tuberculosis (Sriram et al., 2007).

  • Synthesis of p38 MAPK Inhibitors : The compound is used in the synthesis of derivatives that act as p38 MAPK inhibitors. These inhibitors are synthesized through efficient methods and have implications in the development of treatments targeting the p38 MAPK pathway (Li et al., 2009).

properties

IUPAC Name

1-[4-(2-amino-3-nitropyridin-4-yl)oxy-2-fluorophenyl]-3-(5-tert-butyl-2-phenylpyrazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN7O4/c1-25(2,3)20-14-21(32(31-20)15-7-5-4-6-8-15)30-24(34)29-18-10-9-16(13-17(18)26)37-19-11-12-28-23(27)22(19)33(35)36/h4-14H,1-3H3,(H2,27,28)(H2,29,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIPFHJOTYEKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C(C(=NC=C3)N)[N+](=O)[O-])F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea

Synthesis routes and methods

Procedure details

Using Method F3 with -tert-butyl-5-isocyanato-1-phenyl-1H-pyrazole (15 mL, 4.05 mmol) and 4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine (893 mg, 3.38 mmol) the title compound was obtained in quantitative yield (1.71 g) as a yellow solid after column chromatography with 5% to 50% EtOAc in CH2Cl2.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea
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1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea
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1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea
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1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea
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1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea
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1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea

Disclaimer and Information on In-Vitro Research Products

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